2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate is a complex organic compound that features a sulphonyl group, an anthraquinone derivative, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate typically involves multiple steps:
Formation of the Anthraquinone Derivative: The starting material, 1-amino-9,10-dioxo-4-anthracene, is synthesized through the oxidation of anthracene.
Amination Reaction: The anthraquinone derivative undergoes an amination reaction with 2-methoxyphenylamine under controlled conditions to form the intermediate product.
Sulphonylation: The intermediate product is then reacted with a sulphonyl chloride derivative to introduce the sulphonyl group.
Esterification: Finally, the compound is esterified with hydrogen sulphate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthraquinone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone structure.
Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
Chemistry
Dye Synthesis: The compound can be used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.
Biology
Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Medicine
Drug Development:
Diagnostic Agents: Use as a diagnostic agent in medical imaging.
Industry
Material Science: Applications in the development of advanced materials, such as organic semiconductors.
Environmental Science: Use in environmental monitoring and pollutant detection.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: It may target specific enzymes, receptors, or cellular structures.
Pathways Involved: Involvement in oxidative stress pathways, signal transduction pathways, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Amino-9,10-dioxo-4-anthracene: A simpler anthraquinone derivative.
2-Methoxyphenylamine: A precursor used in the synthesis of the compound.
Sulphonyl Chloride Derivatives: Used in the sulphonylation step.
Uniqueness
Structural Complexity: The combination of anthraquinone, amino, and sulphonyl groups makes it unique.
Functional Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
Properties
CAS No. |
73167-24-5 |
---|---|
Molecular Formula |
C23H20N2O9S2 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-[5-[(4-amino-9,10-dioxoanthracen-1-yl)amino]-2-methoxyphenyl]sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C23H20N2O9S2/c1-33-18-9-6-13(12-19(18)35(28,29)11-10-34-36(30,31)32)25-17-8-7-16(24)20-21(17)23(27)15-5-3-2-4-14(15)22(20)26/h2-9,12,25H,10-11,24H2,1H3,(H,30,31,32) |
InChI Key |
XDPWPTVQRHDJAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.